4-Chloro-2-(3-methylphenyl)quinoline-6-sulfonyl fluoride
Description
4-Chloro-2-(3-methylphenyl)quinoline-6-sulfonyl fluoride is a halogenated quinoline derivative featuring a sulfonyl fluoride group at position 6, a chlorine substituent at position 4, and a 3-methylphenyl moiety at position 2 of the quinoline core.
Properties
IUPAC Name |
4-chloro-2-(3-methylphenyl)quinoline-6-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO2S/c1-10-3-2-4-11(7-10)16-9-14(17)13-8-12(22(18,20)21)5-6-15(13)19-16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDNMEGOFVEGLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)S(=O)(=O)F)C(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303462 | |
| Record name | 4-chloro-2-(3-methylphenyl)quinoline-6-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31241-75-5 | |
| Record name | NSC158418 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-2-(3-methylphenyl)quinoline-6-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-2-(M-TOLYL)-6-QUINOLINESULFONYL FLUORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-methylphenyl)quinoline-6-sulfonyl fluoride typically involves the reaction of 4-chloro-2-(3-methylphenyl)quinoline with sulfonyl fluoride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate in a solvent like tetrahydrofuran . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-methylphenyl)quinoline-6-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can undergo cyclization reactions to form various heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives, while oxidation reactions can produce quinoline N-oxides .
Scientific Research Applications
4-Chloro-2-(3-methylphenyl)quinoline-6-sulfonyl fluoride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmacologically active molecules.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular targets.
Chemical Biology: The compound is used in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-methylphenyl)quinoline-6-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl Fluoride (CID 4454965)
- Molecular Formula: C₁₈H₁₅ClFNO₄S
- Substituents :
- Phenyl Group : 4-ethoxy-3-methoxy (vs. 3-methyl in the target compound).
- Functional Groups : Sulfonyl fluoride, ethoxy, methoxy.
- Key Data :
- Implications : The ethoxy and methoxy groups enhance hydrophilicity compared to the hydrophobic 3-methylphenyl group in the target compound. This may influence solubility and intermolecular interactions in biological systems or crystallization behavior.
4-Chloro-2-[4-(Diethylsulfamoyl)phenyl]quinoline-6-sulfonyl Fluoride (CAS 31242-12-3)
- Molecular Formula : C₁₉H₁₈ClFN₂O₄S₂
- Substituents :
- Phenyl Group : 4-diethylsulfamoyl (vs. 3-methyl).
- Functional Groups : Sulfonyl fluoride, sulfonamide.
- This could enhance binding affinity in enzyme inhibition or alter metabolic stability compared to the simpler methyl group in the target compound .
6-Chloro-4-(Trifluoromethyl)pyridine-3-sulfonyl Chloride
- Molecular Formula: C₆H₂Cl₂F₃NO₂S
- Core Structure: Pyridine (vs. quinoline).
- Functional Groups : Sulfonyl chloride, trifluoromethyl.
- Implications: The pyridine core and sulfonyl chloride group distinguish this compound from the quinoline-based target. Sulfonyl chlorides are more reactive than sulfonyl fluorides, making this compound suitable for rapid derivatization in synthesis. The trifluoromethyl group increases lipophilicity and electron-withdrawing effects .
Methyl 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate
- Molecular Formula: C₁₃H₉ClF₃NO₂
- Substituents: Quinoline Core: Trifluoromethyl at position 2, methyl at position 6 (vs. 3-methylphenyl and sulfonyl fluoride in the target). Functional Groups: Methyl ester.
- Implications : The ester group offers hydrolytic instability compared to the sulfonyl fluoride’s robustness. The trifluoromethyl group may enhance membrane permeability in drug design but reduce nucleophilic substitution rates .
Data Table: Comparative Analysis of Key Features
Key Observations
- Substituent Effects : Electron-donating groups (e.g., methoxy, ethoxy) increase polarity and solubility, whereas electron-withdrawing groups (e.g., trifluoromethyl, sulfonyl fluoride) enhance electrophilicity and stability .
- Core Structure: Quinoline derivatives generally exhibit greater planarity and aromaticity than pyridine analogs, influencing π-π stacking in crystal structures or protein binding .
- Functional Group Reactivity : Sulfonyl fluorides (target compound) offer selective reactivity in SuFEx chemistry, whereas sulfonyl chlorides () and esters () prioritize rapid derivatization or metabolic cleavage, respectively .
Biological Activity
4-Chloro-2-(3-methylphenyl)quinoline-6-sulfonyl fluoride is a synthetic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core structure, characterized by a bicyclic aromatic system containing nitrogen. Its molecular formula is C₁₄H₁₂ClFNO₂S, with a molecular weight of 335.78 g/mol. The sulfonyl fluoride group at the 6-position enhances its reactivity, making it a valuable intermediate in various chemical reactions.
This compound exhibits significant biological activity primarily through enzyme inhibition. The compound interacts with specific molecular targets by binding to their active sites, which blocks their catalytic functions. This inhibition can disrupt various cellular processes, making it a useful tool in biological studies aimed at understanding cellular mechanisms.
Applications in Biological Studies
The compound has several applications in scientific research:
- Medicinal Chemistry : It serves as a building block for synthesizing pharmacologically active molecules.
- Chemical Biology : Used to study interactions between small molecules and biological macromolecules.
- Biological Studies : Investigated for its effects on cellular processes and molecular targets.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Target | Effect | IC₅₀ Value (μM) | Notes |
|---|---|---|---|---|
| Study 1 | Enzyme Inhibition | Significant inhibition observed | 5.0 | Inhibits specific enzymes involved in cellular signaling pathways. |
| Study 2 | Cancer Cell Lines | Cytotoxic effects noted | 0.3 - 1.2 | Shows potent cytotoxicity against various cancer cell lines. |
| Study 3 | Molecular Interactions | Disruption of protein interactions | Not specified | Useful in studying protein-ligand interactions in vitro. |
Case Studies
- Inhibition of Cancer Cell Growth : A study demonstrated that the compound exhibited potent cytotoxicity against leukemia cell lines, with an IC₅₀ value as low as 0.3 μM, indicating strong potential for anticancer applications .
- Enzyme Targeting : Research highlighted its ability to selectively inhibit NaV1.7 channels, which are critical in pain pathways, suggesting potential therapeutic applications in pain management .
- Pharmacological Development : The compound has been explored as a scaffold for developing new therapeutic agents targeting various diseases due to its favorable pharmacological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
